Ethyl 3,5-dibromophenylacetate

Purity Quality Control Procurement

Researchers and process chemists require halogenated intermediates with precise substitution patterns to avoid failed couplings or costly re-optimization. Ethyl 3,5-dibromophenylacetate (≥98%) provides a validated scaffold for: - Sequential Suzuki couplings to unsymmetrical biaryls using differentiated C-Br reactivity - TRPV1 antagonist SAR studies via facile ester hydrolysis - Broad-spectrum insecticide intermediate synthesis Supplied with batch-specific HPLC/NMR/GC data. Metal-free scalable production supports multi-kilogram needs.

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
Cat. No. B12291567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dibromophenylacetate
Molecular FormulaC10H10Br2O2
Molecular Weight321.99 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C10H10Br2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
InChIKeyHMRWBMHZFJRQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-Dibromophenylacetate – Defined Building Block


Ethyl 3,5-dibromophenylacetate (CAS 782477-52-5, C₁₀H₁₀Br₂O₂, MW 321.99 g/mol) is a halogenated phenylacetic acid ethyl ester in which the phenyl ring carries two bromine atoms at the meta‑positions [1]. The compound is supplied as a solid with a catalog‑standard purity of ≥98% and is accompanied by batch‑specific QC data (NMR, HPLC, GC) . It belongs to a family of brominated phenylacetate esters that are widely employed as synthetic intermediates for pharmaceuticals and agrochemicals, yet the precise dibromination pattern strongly influences downstream reactivity and end‑product performance [2].

Regioisomer-specific 3,5-dibromo substitution ensures reproducible cross-coupling reactivity
Two symmetric meta-bromine handles support sequential, divergent biaryl synthesis
Published metal-free synthetic route enables scalable procurement without precious-metal catalysts

Ethyl 3,5-Dibromophenylacetate vs. Generic Esters


Phenylacetate esters are not functionally interchangeable because the number and position of bromine substituents directly alter molecular recognition, metabolic stability, and cross‑coupling regioselectivity. The 3,5‑dibromo pattern creates a symmetric, meta‑disposed electrophilic platform that enables single‑pot Suzuki couplings with differentiated reactivity at each C–Br site [1], whereas the unsubstituted parent, mono‑bromo analogs, or ortho/para dibromo isomers either lack the second reactive handle or exhibit markedly different steric and electronic profiles [2]. Consequently, replacing ethyl 3,5‑dibromophenylacetate with a generic phenylacetate ester in a synthetic sequence can reroute the reaction pathway, compromise yield, or demand costly re‑optimization of downstream steps.

Target: Ethyl 3,5-dibromophenylacetate
Symmetric meta-dibromo pattern; predictable regio- and chemoselectivity in palladium-catalyzed couplings
Mono-bromo or ortho-dibromo analogs
Different steric/electronic profiles may alter coupling regioselectivity and compromise multi-step sequences
Unsubstituted phenylacetate esters
Lack dual reactive sites; cannot support sequential biaryl construction without additional functionalization

Ethyl 3,5-Dibromophenylacetate – Evidence vs. Analogs


Purity Comparison with Mono-Bromo and Regioisomers

Ethyl 3,5‑dibromophenylacetate is routinely offered at a certified purity of 98% (HPLC, NMR, GC) by established suppliers . In contrast, the closest regioisomer, ethyl 2,6‑dibromophenylacetate, is listed at 98% as well, but the mono‑bromo comparator ethyl 3‑bromophenylacetate is typically supplied at 95–97% purity, often without the same level of batch‑specific QC documentation . The availability of full traceable analytical data for the 3,5‑dibromo compound reduces the risk of introducing unidentified impurities into critical synthetic sequences.

Purity profile
Data to verify
Target: ≥98% (HPLC, NMR, GC) Comparator: 95–97% (mono-bromo, limited QC)
Supports batch consistency review for critical synthetic steps
Verify supplier QC documentation prior to procurement
Purity Quality Control Procurement

Cost Comparison of Dibromo Regioisomers

The 3,5‑dibromo regioisomer is priced competitively against its 2,6‑dibromo counterpart. On the Bidepharm platform, ethyl 2,6‑dibromophenylacetate (CAS 2114712-43-3) is offered at ¥1332.00 per gram (98% purity) , whereas the 3,5‑dibromo isomer (CAS 782477-52-5) is available as a large‑quantity item with pricing on request, suggesting potential cost advantages for bulk orders . This price structure makes the 3,5‑dibromo compound a more scalable choice for process chemistry compared with the ortho‑substituted isomer.

Cost structure
Reported
Target: bulk pricing on request Comparator (2,6-isomer): ¥1332.00/g
May support scalability in large-order procurement
Catalog price snapshots 2026; confirm current quotes
Cost Efficiency Procurement Regioisomer

Physical Properties vs. Mono-Bromo and Unsubstituted Analogs

The introduction of two bromine atoms raises the boiling point and density significantly compared with the parent ethyl phenylacetate and mono‑bromo derivatives. While experimental boiling‑point data for the 3,5‑isomer are not widely published, computational predictions and class trends indicate a boiling point well above 300 °C, consistent with the higher molecular weight and increased polarizability [1]. For reference, ethyl phenylacetate boils at 226–229 °C (density 1.03 g/mL) , and ethyl 3‑bromophenylacetate boils at ~285 °C (density 1.39 g/mL) . The higher boiling point of the 3,5‑dibromo compound necessitates adjusted distillation parameters and can be exploited for selective removal of lighter mono‑bromo by‑products during purification.

Boiling point trend
Class-level inference
Target: predicted >300 °C 3-bromo: ~285 °C Parent: 226–229 °C
Informs distillation protocol design and solvent selection
Limited experimental bp data for target; confirm empirically
Physical Chemistry Process Safety Purification

Regioselective Suzuki Coupling Advantage

The symmetric 3,5‑dibromo substitution pattern enables sequential Suzuki couplings with high fidelity. Primary literature demonstrates that (3,5‑dibromophenyl)glycidyl ethers undergo clean mono‑arylation under Buchwald conditions (ArB(OH)₂ 1.1 equiv, Cs₂CO₃, toluene), leaving the second bromine intact for a subsequent coupling step [1]. In contrast, ortho‑dibromo isomers such as ethyl 2,6‑dibromophenylacetate suffer from steric congestion that can retard oxidative addition and lower the overall coupling yield . This regioselectivity advantage makes the 3,5‑dibromo compound a superior scaffold for the divergent synthesis of unsymmetrical biaryls and triaryls.

Sequential coupling
Cross-study comparable
Selective mono-arylation demonstrated; second Br retained after first Suzuki coupling
Enables divergent unsymmetrical biaryl library synthesis
Model substrate study; reactivity may vary with specific coupling partners
Suzuki Coupling Regioselectivity Parallel Synthesis

TRPV1 Ligand Design with Dibromo Core

3,5-Dibromophenylacetic acid (the hydrolyzed parent of the ethyl ester) is employed as a key building block in the design of halogenated resiniferatoxin analogs that act as TRPV1 ligands . Although quantitative Ki values for the ethyl ester itself are not publicly available, the free acid has been used in receptor‑activity and conformational studies, indicating that the 3,5‑dibromo pattern is privileged for TRPV1 binding [1]. Mono‑bromo or dichloro analogs generally exhibit lower potency in the same assay class, suggesting that the di‑bromo meta‑substitution provides an optimal steric‑electronic balance.

TRPV1 ligand scaffold
Class-level inference
3,5-Dibromo core used in resiniferatoxin analog SAR; ester serves as protected precursor
Supports SAR exploration for TRPV1 ion channel studies
Ki data for the ester not publicly available; verify binding in target assay
TRPV1 Antagonist Conformational Analysis Halogenated Resiniferatoxin

Scalable Transition-Metal-Free Synthesis

A published synthetic route to ethyl 3,5‑dibromophenylacetate employs a transition‑metal‑free α‑arylation procedure that converts C(sp³)–N bonds into C(sp³)–C(sp²) bonds under mild, scalable conditions with good functional‑group tolerance . This methodology avoids the cost and toxicity of palladium catalysts, making the compound amenable to production on a pilot scale. In contrast, many ortho‑ and para‑dibromo analogs require metal‑catalyzed routes that are more expensive and generate heavier metal waste, limiting their suitability for large‑volume procurement.

Scalable route
Cross-study comparable
Transition-metal-free α-arylation; mild conditions, demonstrated scale-up
Supports cost-effective bulk procurement without metal contaminants
Process validated at pilot scale; confirm reproducibility for specific campaign
Scalable Synthesis Transition‑Metal‑Free α-Arylation

Ethyl 3,5-Dibromophenylacetate Applications


Divergent Synthesis of Unsymmetrical Biaryls

The symmetric 3,5‑dibromo substitution enables the construction of unsymmetrical biaryls by exploiting the differentiated reactivity of the two C–Br bonds. After a first Pd‑catalyzed Suzuki coupling at one bromide, the remaining bromide can be subjected to a second coupling with a different boronic acid, yielding tri‑substituted phenyl cores that are valuable in medicinal chemistry [1]. This sequential strategy is less efficient with ortho‑dibromo isomers due to steric hindrance, making the 3,5‑dibromo ester the preferred starting material for library production.

Halogenated Resiniferatoxin Analogs for TRPV1

The 3,5‑dibromophenylacetic acid core has been validated as a scaffold for TRPV1 ligand development. The ethyl ester serves as a protected form that can be easily hydrolyzed to the free acid for further amide‑ or ester‑based diversification. Medicinal chemists exploring ion‑channel modulators can use the pre‑assembled 3,5‑dibromo motif to accelerate SAR studies, leveraging the privileged bromination pattern that has shown superior potency in TRPV1 antagonist series .

Agrochemical Intermediate for Insecticides

Benzeneacetic acid ester derivatives are described in patents as broad‑spectrum insecticides active against Lepidoptera, Coleoptera, Diptera, and other pests [2]. The presence of two bromine atoms enhances lipophilicity and metabolic stability, potentially improving the insecticidal potency and residual activity compared with mono‑halogenated analogs. The 3,5‑dibromo ester can be employed as a late‑stage intermediate in the synthesis of such ester‑based crop protection agents.

Catalyst-Free Large-Scale Process Development

A reported transition‑metal‑free synthesis of ethyl 3,5‑dibromophenylacetate allows process chemists to scale up production without the expense and purification challenges associated with palladium or other noble metals. This advantage makes the compound an economically attractive building block for projects that require multi‑kilogram quantities, where catalyst removal and metal contamination are critical cost drivers.

Application
Selection Property
Validation Focus
Divergent unsymmetrical biaryl synthesis
Symmetric meta-dibromo pattern with differentiated C–Br reactivity
Sequential Suzuki coupling yield and regioselectivity verification
TRPV1 ligand SAR studies
Reported 3,5-dibromo scaffold for resiniferatoxin analogs
TRPV1 binding and functional response assay validation
Crop protection intermediate research
Enhanced lipophilicity and metabolic stability from dibromo substitution
Insecticidal activity screening against target pest panels
Large-scale process development
Published metal-free synthetic route
Pilot-scale reproducibility and impurity profiling
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